Telmesteine

Description

RN refers to (-R)-isome

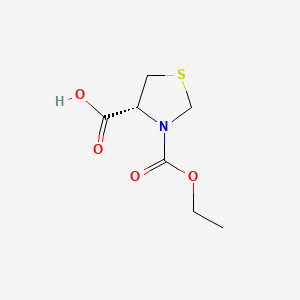

Structure

3D Structure

Properties

IUPAC Name |

(4R)-3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4S/c1-2-12-7(11)8-4-13-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJWOGLKABXFJE-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CSCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CSC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60153804 | |

| Record name | Telmesteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60153804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122946-43-4 | |

| Record name | Telmesteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122946-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telmesteine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122946434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telmesteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60153804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELMESTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/124I3FE35T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Identity of Telmesteine: A Case of Mistaken Identity and a Dearth of Data

A comprehensive investigation into the mechanism of action of "telmesteine" on bronchial epithelial cells has revealed a significant challenge: a scarcity of specific, in-depth scientific literature for a compound under this name, coupled with conflicting information that often equates it with the well-known antihypertensive drug, telmisartan (B1682998).

Initial research into "telmesteine" led to a crossroads of information. Several sources refer to "Telmesteine" as a commercial name for telmisartan, an angiotensin II receptor blocker used to treat high blood pressure.[1] Conversely, other evidence describes telmesteine as a mucolytic and antioxidant agent, with a proposed mechanism of action involving the disruption of disulfide bonds in mucoproteins within the respiratory tract.[2][3] This latter description aligns more closely with an effect on bronchial epithelial cells related to mucus production and airway inflammation. A third, distinct mention of telmesteine appears in the context of a topical formulation for atopic dermatitis, further muddying the waters.[4]

This report will proceed by focusing on the available in-depth cellular and molecular data related to telmisartan's effects on bronchial epithelial cells, as this is where a substantial body of scientific evidence lies. It is crucial for the reader to understand that this information may not pertain to the "telmesteine" they originally envisioned if it is indeed a separate mucolytic entity. The current scientific literature lacks the detailed quantitative data, specific experimental protocols, and defined signaling pathways for a distinct mucolytic compound named "telmesteine" to construct the requested in-depth technical guide.

Telmisartan's Impact on Bronchial Epithelial Cells: An Anti-Inflammatory and Mucin-Regulating Role

For researchers, scientists, and drug development professionals, the subsequent sections will provide a technical overview of the documented effects of telmisartan on bronchial epithelial cells.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies on the effects of telmisartan on bronchial epithelial cells.

| Parameter Measured | Cell Line/Model | Treatment/Stimulus | Effect of Telmisartan | Reference |

| MUC5AC protein expression | Human bronchial epithelial cells (BEAS-2B) | Lipopolysaccharide (LPS) | Significant reversal of LPS-induced upregulation | [2] |

| Suppressor of cytokine signaling 1 (SOCS1) expression | Human bronchial epithelial cells (BEAS-2B) | Lipopolysaccharide (LPS) | Significant upregulation, reversing LPS-induced downregulation | [2] |

| Nuclear factor kappa B (NF-κB) activation | Human bronchial epithelial cells (BEAS-2B) | Lipopolysaccharide (LPS) | Attenuation of LPS-induced activation | [2] |

| Pro-inflammatory cytokine release (TNF-α, IL-6, TGF-β) | Human bronchial epithelial cells (BEAS-2B) | Lipopolysaccharide (LPS) | Significant reversal of LPS-induced excessive release | [2] |

| Cell Viability | Human bronchial epithelial cells (BEAS-2B) | Lipopolysaccharide (LPS) | Significant reversal of LPS-induced decrease | [2] |

| Lactate dehydrogenase (LDH) release | Human bronchial epithelial cells (BEAS-2B) | Lipopolysaccharide (LPS) | Significant reversal of LPS-induced elevated release | [2] |

| Inflammatory cell infiltration (in vivo) | Ovalbumin (OVA)-sensitized rats | Ovalbumin challenge | Significant decrease in bronchoalveolar lavage (BAL) fluid | [5] |

| TNF-α and IL-4 levels (in vivo) | Ovalbumin (OVA)-sensitized rats | Ovalbumin challenge | Significant decrease in bronchoalveolar lavage (BAL) fluid | [5] |

| 8-isoprostane levels (in vivo) | Stable COPD patients | Not applicable | Lower levels in exhaled breath condensate of telmisartan users | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the cited studies on telmisartan's effects.

Cell Culture and Treatment (BEAS-2B cells): Human bronchial epithelial BEAS-2B cells were cultured in standard medium. To simulate an inflammatory condition, cells were stimulated with lipopolysaccharide (LPS). Telmisartan was introduced to the cell cultures to assess its effects on the LPS-induced changes. The study also involved silencing the SOCS1 gene to confirm its role in the observed effects of telmisartan.[2]

Animal Model of Airway Inflammation: Wistar female rats were sensitized and challenged with ovalbumin (OVA) to induce an allergic airway inflammation model. Telmisartan was administered to the rats, and its effects were evaluated by analyzing the cellular and cytokine composition of bronchoalveolar lavage (BAL) fluid.[5]

Human Study on Oxidative Stress in COPD: A study was conducted on stable Chronic Obstructive Pulmonary Disease (COPD) patients. The levels of 8-isoprostane, a marker of oxidative stress, were measured in the exhaled breath condensate of patients who were using telmisartan for hypertension and compared to non-users.[6]

Visualizing the Signaling Pathway

The following diagram, generated using Graphviz, illustrates the proposed signaling pathway for telmisartan's action on bronchial epithelial cells in response to an inflammatory stimulus like LPS.

Conclusion

While the initial query focused on "telmesteine," the available scientific literature points to a significant ambiguity surrounding this name. The detailed molecular and cellular data available for "telmisartan" on bronchial epithelial cells reveal a promising anti-inflammatory and mucin-regulating profile. Telmisartan appears to mitigate inflammatory responses and reduce mucin production by upregulating SOCS1 and subsequently inhibiting the NF-κB signaling pathway.[2] These findings suggest a potential therapeutic role for telmisartan in airway inflammatory diseases. However, it is imperative to conduct further research to clarify the identity and specific actions of "telmesteine" as a distinct chemical entity to avoid confusion and to accurately assess its potential therapeutic benefits for respiratory conditions.

References

- 1. The AT1 Receptor Blocker Telmisartan Reduces Intestinal Mucus Thickness in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Telmisartan mitigates lipopolysaccharide (LPS)-induced production of mucin 5AC (MUC5AC) through increasing suppressor of cytokine signaling 1 (SOCS1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The AT1 Receptor Blocker Telmisartan Reduces Intestinal Mucus Thickness in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scialert.net [scialert.net]

- 6. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Telmisartan

Note to the Reader: The initial request specified "Telmesteine." However, extensive searches yielded no significant information on a compound with that name. The search results consistently redirected to "Telmisartan," a well-established angiotensin II receptor blocker. This guide proceeds under the assumption that "Telmisartan" was the intended subject.

Introduction

Telmisartan (B1682998) is a potent, long-acting, non-peptide antagonist of the angiotensin II type 1 (AT1) receptor, which is a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2][3] By selectively blocking the AT1 receptor, telmisartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[2][4] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[5] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of telmisartan, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics

Telmisartan exhibits nonlinear pharmacokinetics, particularly with ascending oral doses in healthy volunteers.[6][7] This nonlinearity is attributed to factors such as hepatic uptake saturation and AT1-receptor binding saturation, especially at lower doses.[7]

Absorption

Following oral administration, telmisartan is rapidly absorbed, with time to peak plasma concentration (Tmax) ranging from 0.5 to 2.8 hours.[2][5] The absolute bioavailability of orally administered telmisartan is dose-dependent, with values of approximately 42% for a 40 mg dose and 57% for a 160 mg dose.[5]

Distribution

Telmisartan is highly bound to plasma proteins (>99.5%), primarily albumin and alpha-1-acid glycoprotein, and this binding remains consistent within the therapeutic concentration range.[2][5] It has a large apparent volume of distribution (Vd) of about 500 L, indicating extensive tissue distribution.[2]

Metabolism

The metabolism of telmisartan is primarily hepatic, occurring via conjugation to form an inactive acylglucuronide metabolite.[2] It is not metabolized by the cytochrome P450 (CYP) enzyme system.[2]

Elimination

Telmisartan is eliminated almost exclusively in the feces (97%), with less than 2% of the dose excreted by the kidneys.[2][8] It has a long terminal elimination half-life of approximately 24 hours, which contributes to its sustained 24-hour blood pressure control.[2][8]

Pharmacokinetic Parameters in Different Populations

Pharmacokinetic parameters of telmisartan can vary between healthy subjects and hypertensive patients. A population pharmacokinetic analysis revealed that the apparent clearance (CL/F) and apparent central volume of distribution (V1/F) were significantly lower in hypertensive patients compared to healthy subjects.[6] Gender differences have also been observed, with females tending to have higher plasma concentrations and lower oral clearance than males.[5] Plasma levels are also increased in patients with hepatic impairment.[2][5]

Table 1: Summary of Telmisartan Pharmacokinetic Parameters

| Parameter | Value | Population | Reference |

| Tmax (Time to Peak Plasma Concentration) | 0.5 - 2.8 hours | Healthy Volunteers | [5] |

| Absolute Bioavailability | 42% (40 mg dose), 57% (160 mg dose) | Healthy Volunteers | [5] |

| Protein Binding | >99.5% | Human Plasma | [2][5] |

| Apparent Volume of Distribution (Vd) | ~500 L | Not Specified | [2] |

| Terminal Elimination Half-Life (t½) | ~24 hours | Not Specified | [2] |

| Total Body Clearance | ~800 mL/minute | Not Specified | [2] |

| Apparent Clearance (CL/F) | 18.3 L/h | Healthy Subjects & Hypertensive Patients (Pooled) | [9] |

| Apparent Central Volume of Distribution (V1/F) | 20.7 L | Healthy Subjects & Hypertensive Patients (Pooled) | [9] |

| Apparent Peripheral Volume of Distribution (V2/F) | 360 L | Healthy Subjects & Hypertensive Patients (Pooled) | [9] |

Pharmacodynamics

The primary pharmacodynamic effect of telmisartan is the dose-dependent reduction of arterial blood pressure. By blocking the AT1 receptor, telmisartan mitigates the physiological actions of angiotensin II, including vasoconstriction, aldosterone (B195564) release, and sympathetic activation.

Mechanism of Action

Telmisartan's mechanism of action is centered on its high affinity and selective blockade of the AT1 receptor.[1] This prevents angiotensin II from binding and exerting its hypertensive effects.[2] The resulting vasodilation and reduced aldosterone secretion lead to a decrease in blood pressure.

Dose-Response Relationship

Clinical studies have demonstrated a clear dose-response relationship for telmisartan's antihypertensive effects. Doses of 40 mg, 80 mg, and 120 mg have been shown to be near the plateau of the dose-response curve for blood pressure reduction.[5]

Clinical Efficacy

In hypertensive patients, telmisartan has been shown to be effective in reducing both systolic and diastolic blood pressure over a 24-hour period.[10][11] A real-world study in India demonstrated significant reductions in blood pressure with telmisartan monotherapy and in combination with other antihypertensive drugs.[11] For instance, in the monotherapy group, the mean change in systolic blood pressure was -13.3 mmHg and in diastolic blood pressure was -7.2 mmHg.[11]

Table 2: Summary of Telmisartan Pharmacodynamic Effects in Hypertensive Patients

| Study Population | Intervention | Mean Systolic Blood Pressure Reduction | Mean Diastolic Blood Pressure Reduction | Reference |

| Indian patients with essential hypertension | Telmisartan monotherapy | -13.3 mmHg | -7.2 mmHg | [11] |

| Indian patients with essential hypertension | Telmisartan + 1 antihypertensive drug | -10.8 mmHg | -6.5 mmHg | [11] |

| Patients with uncontrolled hypertension | Adjunctive telmisartan (40-80 mg) | Significantly greater than placebo | -3.7 mmHg (last 6 hours of dosing) | [10] |

Experimental Protocols

Detailed in vivo experimental protocols are crucial for understanding the pharmacokinetics and pharmacodynamics of a drug. While specific, granular details are often found within the full text of published studies, the following provides a general overview of methodologies used in telmisartan research based on the available information.

Bioavailability Study (Based on Study 502.106)

-

Objective: To determine the absolute bioavailability of telmisartan tablets and solution.

-

Subjects: Healthy volunteers.

-

Design: Likely a crossover study design.

-

Interventions:

-

Oral administration of 40 mg telmisartan as a tablet.

-

Oral administration of 40 mg telmisartan as a solution.

-

Intravenous administration of a reference dose.

-

-

Sample Collection: Serial blood samples collected over a specified period.

-

Analytical Method: Measurement of telmisartan concentrations in plasma using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Calculation of AUC (Area Under the Curve) for oral and IV doses to determine absolute bioavailability (F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)).

Population Pharmacokinetic Analysis

-

Objective: To characterize the pharmacokinetics of telmisartan in a pooled population and identify covariates influencing its variability.

-

Data Source: Data from 18 studies involving 394 healthy subjects receiving single doses, 190 healthy subjects receiving repeated doses, and 295 hypertensive patients receiving repeated doses.[9]

-

Modeling Approach: A two-compartment model with first-order absorption and elimination was used.[9]

-

Software: NONMEM® was used for the population pharmacokinetic modeling.[9]

-

Covariate Analysis: The effects of factors such as disease state (healthy vs. hypertensive), gender, and other demographic variables on pharmacokinetic parameters were evaluated.

Visualizations

Signaling Pathway of Telmisartan's Action

Caption: Mechanism of action of Telmisartan in the Renin-Angiotensin-Aldosterone System.

General Workflow for an In Vivo Pharmacokinetic Study

Caption: A generalized workflow for conducting an in vivo pharmacokinetic study.

Conclusion

Telmisartan is an effective antihypertensive agent with a well-characterized pharmacokinetic and pharmacodynamic profile. Its long half-life and high protein binding contribute to its sustained 24-hour efficacy. The nonlinear pharmacokinetics of telmisartan, particularly at different dose levels and in different patient populations, are important considerations in its clinical application and in the development of new formulations. The provided data and visualizations offer a foundational understanding for researchers and professionals in the field of drug development. Further detailed investigation into specific in vivo experimental models would provide deeper insights into the nuanced aspects of telmisartan's disposition and action in biological systems.

References

- 1. pillintrip.com [pillintrip.com]

- 2. medicine.com [medicine.com]

- 3. Telmisartan: a review of its pharmacodynamic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mrmed.in [mrmed.in]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Elucidating nonlinear pharmacokinetics of telmisartan: Integration of target-mediated drug disposition and OATP1B3-mediated hepatic uptake in a physiologically based model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Population Pharmacokinetics of Telmisartan in Healthy Subjects and Hypertensive Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The adjunctive effect of telmisartan in patients with hypertension uncontrolled on current antihypertensive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effectiveness of Telmisartan on Blood Pressure Control in Hypertensive Patients in India: A Real-World Retrospective Study from Electronic Medical Records - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidant and Free Radical Scavenging Properties of Telmisartan

Disclaimer: Initial research indicates that the query for "Telmesteine" may have intended to be for "Telmisartan," a well-researched angiotensin II receptor blocker with significant antioxidant properties. This document will proceed under the assumption that the user is interested in Telmisartan (B1682998).

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Telmisartan, an angiotensin II type 1 (AT1) receptor blocker, exhibits pleiotropic effects beyond its primary antihypertensive action, notably demonstrating significant antioxidant and free radical scavenging capabilities. These properties contribute to its protective effects against oxidative stress-induced cellular damage in various pathological conditions. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Telmisartan's antioxidant activity, supported by quantitative data from preclinical studies. Detailed experimental protocols for assessing these properties and diagrams of the key signaling pathways are also presented to facilitate further research and drug development.

Mechanisms of Antioxidant Action and Free Radical Scavenging

Telmisartan mitigates oxidative stress through a multi-faceted approach, involving both direct and indirect mechanisms.

2.1 Direct Free Radical Scavenging: Telmisartan has been shown to directly scavenge certain reactive oxygen species (ROS). Specifically, it has demonstrated the ability to selectively scavenge hydroxyl radicals, which are highly reactive and damaging to cellular components.[1] However, its activity against peroxyl radicals and peroxynitrite is reportedly less significant.[1] This direct scavenging activity contributes to its immediate protective effects against oxidative insults. One study demonstrated that Telmisartan's radical scavenging activity could attenuate nitrite-induced hemoglobin oxidation in vivo.[2][3]

2.2 Indirect Antioxidant Effects:

2.2.1 Inhibition of NADPH Oxidase: A primary mechanism of Telmisartan's antioxidant effect is the inhibition of NADPH oxidase, a key enzymatic source of superoxide (B77818) anions (O₂⁻) in various cell types, including vascular and neuronal cells.[4][5][6] By reducing the expression and activity of NADPH oxidase subunits, Telmisartan effectively curtails the production of superoxide and downstream ROS.[7][8]

2.2.2 Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Agonism: Telmisartan is unique among angiotensin receptor blockers for its partial agonistic activity on PPAR-γ.[9][10][11][12] Activation of PPAR-γ leads to the transcription of genes involved in glucose and lipid metabolism, and importantly, exerts anti-inflammatory and antioxidant effects.[11][13] The PPAR-γ-mediated pathway contributes to the vasoprotective effects of Telmisartan by suppressing oxidative stress and inflammation.[5]

2.2.3 Upregulation of Endogenous Antioxidant Enzymes: Telmisartan enhances the cellular antioxidant defense system by upregulating the expression and activity of key antioxidant enzymes. Studies have shown that Telmisartan treatment leads to increased levels of Superoxide Dismutase (SOD) and Catalase (CAT), which are crucial for detoxifying superoxide radicals and hydrogen peroxide, respectively.[9][14] This effect is, in part, mediated by its PPAR-γ agonistic activity.[9]

2.2.4 Activation of the Nrf2-HO-1 Signaling Pathway: Telmisartan has been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.[15][16][17] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a wide array of antioxidant and cytoprotective genes, including HO-1. This pathway plays a significant role in Telmisartan's protective effects in conditions like diabetic nephropathy and metabolic dysfunction-associated steatotic liver disease (MASLD).[15][16][17]

Quantitative Data on Antioxidant Efficacy

The following tables summarize the quantitative data from various studies investigating the antioxidant effects of Telmisartan.

Table 1: Effect of Telmisartan on Reactive Oxygen Species (ROS) and NADPH Oxidase Activity

| Parameter | Cell/Tissue Type | Condition | Telmisartan Concentration/Dose | % Reduction (Compared to Control) | Reference |

| Palmitate-induced ROS | MIN6 cells | Fatty-acid induced stress | Not specified | 25% | [7] |

| Palmitate-induced ROS | Mouse islet cells | Fatty-acid induced stress | Not specified | 55% | [7] |

| Palmitate-induced NADPH Oxidase Activity | MIN6 cells | Fatty-acid induced stress | Not specified | 32% | [7] |

| IL-1β-induced ROS | SK-N-SH neuroblasts | Inflammation | 10 µmol/l | Significant reduction | [4][18] |

| IL-1β-induced NADPH Oxidase Activity | SK-N-SH neuroblasts | Inflammation | 10 µmol/l | Significant reduction | [4][18] |

Table 2: Effect of Telmisartan on Endogenous Antioxidant Enzyme Levels

| Enzyme | Tissue Type | Condition | Telmisartan Dose | Change in Protein Levels (Compared to Control) | Reference |

| Catalase (CAT) | Rat skeletal muscle | Ischemia/Reperfusion | 20 mg/kg/day | Significantly increased at 1h, 72h, 7 days, and 14 days | [9] |

| Superoxide Dismutase (SOD) | Rat skeletal muscle | Ischemia/Reperfusion | 20 mg/kg/day | Significantly increased at 1h and 72h | [9] |

| Superoxide Dismutase (SOD) | Rat blood and vascular tissue | Hypertension | 20 mg/kg | Significantly restored bioactivity | [14] |

| Glutathione Peroxidase (GPx) | Rat blood and vascular tissue | Hypertension | 20 mg/kg | Significantly restored bioactivity | [14] |

Table 3: Effect of Telmisartan on Oxidative Stress Biomarkers

| Biomarker | Tissue/Sample Type | Condition | Telmisartan Dose | Change in Levels (Compared to Control) | Reference |

| 8-oxo-deoxyguanosine (8-oxo-dG) | Rat skeletal muscle | Ischemia/Reperfusion | 20 mg/kg/day | Significantly decreased at 72h, 7 days, and 14 days | [9] |

| Malondialdehyde (MDA) | Rat blood and vascular tissue | Hypertension | 20 mg/kg | Significantly decreased | [14] |

| Methemoglobin | Rat blood | Nitrite-induced oxidation | 10 mg/kg | Significantly decreased | [2][3] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

// Inhibition Pathway Telmisartan -> AT1R [label="blocks", color="#EA4335"]; AngII -> AT1R [label="activates"]; AT1R -> NADPH_Oxidase [label="activates"]; NADPH_Oxidase -> Superoxide [label="produces"]; Superoxide -> ROS [label="leads to"];

// Activation Pathways Telmisartan -> PPARg [label="activates (partial agonist)"]; Telmisartan -> Nrf2 [label="activates"]; Nrf2 -> ARE [label="binds to"]; ARE -> Antioxidant_Enzymes [label="upregulates expression"]; PPARg -> Antioxidant_Enzymes [label="upregulates expression"];

// Outcome ROS -> Oxidative_Stress [label="causes", shape=plaintext, fontcolor="#EA4335"]; Antioxidant_Enzymes -> ROS [label="neutralize", color="#34A853"]; Oxidative_Stress [label="Oxidative Stress", shape=octagon, fillcolor="#FFFFFF", fontcolor="#EA4335", color="#EA4335"]; } .dot Caption: Telmisartan's multifaceted antioxidant signaling pathways.

Experimental Workflow: In Vitro Antioxidant Assessment

Detailed Experimental Protocols

While specific protocols for Telmisartan were not detailed in the reviewed literature, the following are standardized methodologies for the key assays mentioned.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

-

Telmisartan

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

-

Prepare various concentrations of Telmisartan and the positive control in the same solvent.

-

In a 96-well plate, add a specific volume of the Telmisartan or control solutions to the wells.

-

Add the DPPH working solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

A blank containing only the solvent and DPPH solution is also measured.

-

-

Calculation:

-

% Scavenging Activity = [ (A_blank - A_sample) / A_blank ] x 100

-

The IC50 value (concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of Telmisartan.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.[19][20][21]

-

Reagents and Materials:

-

ABTS

-

Potassium persulfate

-

Ethanol or phosphate (B84403) buffer

-

Telmisartan

-

Positive control (e.g., Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer

-

-

Procedure:

-

Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Before use, dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of Telmisartan and the positive control.

-

Add a small volume of the Telmisartan or control solutions to a larger volume of the diluted ABTS•+ solution and mix.

-

Incubate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

% Scavenging Activity = [ (A_blank - A_sample) / A_blank ] x 100

-

Results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Superoxide Dismutase (SOD) Activity Assay

-

Principle: This assay measures the activity of SOD in a sample by its ability to inhibit the dismutation of superoxide radicals generated by a xanthine/xanthine oxidase system. The superoxide radicals reduce a detector dye (e.g., WST-1), and the inhibition of this colorimetric reaction is proportional to the SOD activity.

-

Reagents and Materials:

-

Commercially available SOD assay kit (containing WST-1, enzyme working solution, and SOD standard)

-

Cell or tissue lysates treated with Telmisartan

-

Microplate reader

-

-

Procedure:

-

Prepare cell or tissue homogenates from control and Telmisartan-treated groups.

-

Add the sample, blank (distilled water), and SOD standard to a 96-well plate.

-

Add the WST-1 working solution to all wells.

-

Initiate the reaction by adding the enzyme working solution (xanthine oxidase).

-

Incubate at 37°C for 20 minutes.

-

Measure the absorbance at 450 nm.

-

-

Calculation:

-

SOD activity is calculated based on the percentage of inhibition of the colorimetric reaction compared to the blank and is often expressed as U/mg of protein.

-

Catalase (CAT) Activity Assay

-

Principle: This assay measures the activity of catalase by monitoring the decomposition of hydrogen peroxide (H₂O₂). A common method involves measuring the decrease in H₂O₂ concentration spectrophotometrically at 240 nm.

-

Reagents and Materials:

-

Hydrogen peroxide (H₂O₂) solution

-

Phosphate buffer (pH 7.0)

-

Cell or tissue lysates treated with Telmisartan

-

UV spectrophotometer

-

-

Procedure:

-

Prepare cell or tissue homogenates from control and Telmisartan-treated groups.

-

Prepare a reaction mixture containing phosphate buffer and a known concentration of H₂O₂.

-

Add the sample lysate to the reaction mixture to initiate the enzymatic reaction.

-

Immediately measure the decrease in absorbance at 240 nm over a specific time period (e.g., 1-3 minutes).

-

-

Calculation:

-

The rate of H₂O₂ decomposition is calculated from the change in absorbance over time using the molar extinction coefficient of H₂O₂. Catalase activity is typically expressed as U/mg of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

-

Conclusion

Telmisartan possesses robust antioxidant and free radical scavenging properties that are integral to its therapeutic effects beyond blood pressure control. Its ability to directly neutralize free radicals, inhibit ROS-producing enzymes, and enhance endogenous antioxidant defenses through PPAR-γ and Nrf2 signaling pathways makes it a compelling molecule for mitigating conditions associated with oxidative stress. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and leverage the antioxidant potential of Telmisartan and related compounds.

References

- 1. Anti-inflammatory and anti-oxidant properties of telmisartan in cultured human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repository.ruc.edu.iq [repository.ruc.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Telmisartan directly ameliorates the neuronal inflammatory response to IL-1β partly through the JNK/c-Jun and NADPH oxidase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Telmisartan inhibits vascular dysfunction and inflammation via activation of peroxisome proliferator-activated receptor-γ in subtotal nephrectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardioprotective mechanism of telmisartan via PPAR-gamma-eNOS pathway in dahl salt-sensitive hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Telmisartan attenuates fatty-acid-induced oxidative stress and NAD(P)H oxidase activity in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Short-term use of telmisartan attenuates oxidation and improves Prdx2 expression more than antioxidant β-blockers in the cardiovascular systems of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Telmisartan in the Oxidative Stress Components Induced by Ischemia Reperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Telmisartan improves vascular remodeling through ameliorating prooxidant and profibrotic mechanisms in hypertension via the involvement of transforming growth factor-β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Telmisartan targets Nrf2-HO1 axis in MASLD modulating oxidative stress, inflammation, and mitochondrial dysfunction: mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Telmisartan attenuates diabetic nephropathy by mitigating oxidative stress and inflammation, and upregulating Nrf2/HO-1 signaling in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Telmisartan targets Nrf2-HO1 axis in MASLD modulating oxidative stress, inflammation, and mitochondrial dysfunction: mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 20. static.igem.org [static.igem.org]

- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]

Unraveling the Anti-Inflammatory Pathways of Telmesteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telmesteine, a mucolytic agent, has demonstrated significant anti-inflammatory properties, positioning it as a molecule of interest for further investigation in inflammatory conditions. This technical guide provides an in-depth analysis of the known anti-inflammatory pathways of Telmesteine, focusing on its mechanism of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for the key assays used to elucidate these pathways are provided to facilitate further research and validation. The primary anti-inflammatory action of Telmesteine is attributed to its ability to inhibit the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) signaling pathway, leading to the downstream suppression of the nuclear factor-kappa B (NF-κB) cascade. This inhibition results in a marked reduction of pro-inflammatory mediators, including nitric oxide (NO) and key cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated or chronic inflammation contributes to the pathogenesis of a wide array of diseases. Telmesteine has emerged as a compound with a dual-action potential, combining its established mucolytic effects with significant anti-inflammatory activity.[1][2] This guide synthesizes the current understanding of the molecular pathways underlying the anti-inflammatory effects of Telmesteine, providing a foundational resource for researchers in the field.

Core Anti-Inflammatory Mechanism of Action

The primary anti-inflammatory mechanism of Telmesteine involves the modulation of the PI3K/Akt/NF-κB signaling axis.[1][3][4] This pathway is a cornerstone of inflammatory responses, and its inhibition by Telmesteine leads to a significant reduction in the expression of multiple pro-inflammatory genes.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical upstream regulator of NF-κB. Upon stimulation by inflammatory signals, PI3K phosphorylates and activates Akt. Activated Akt, in turn, phosphorylates and activates IκB kinase (IKK), the enzyme responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). Studies have shown that Telmesteine treatment leads to a decrease in the phosphorylation of both PI3K and Akt in inflammatory models.[5]

Suppression of NF-κB Activation

The transcription factor NF-κB is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. The activation of IKK by Akt leads to the phosphorylation and subsequent proteasomal degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS). Telmesteine has been shown to inhibit the degradation of IκBα and prevent the nuclear translocation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity.[1][3]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of Telmesteine has been quantified in both in vitro and in vivo models.

In Vitro Inhibition of Nitric Oxide Production

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, Telmesteine demonstrated a significant, dose-dependent inhibition of nitric oxide (NO) production.[1] While specific IC50 values are not yet published, studies show a marked reduction in NO levels at concentrations that do not affect cell viability.[1]

| Experimental Model | Compound | Concentration | Effect | Reference |

| LPS-stimulated RAW264.7 cells | Telmesteine | 5, 10, 15, 20 µg/mL | Significantly decreased NO production | [1] |

In Vivo Reduction of Inflammation and Pro-Inflammatory Cytokines

In a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, topical application of Telmesteine resulted in a potent, dose-dependent reduction in inflammation.[1]

| Experimental Model | Compound | Concentration | Effect on Ear Edema (Weight) | Reference |

| TPA-induced mouse ear edema | Telmesteine | 5 µM | Dose-dependent inhibition | [1] |

| Telmesteine | 10 µM | Dose-dependent inhibition | [1] | |

| Telmesteine | 20 µM | 90.6% decrease in average ear punch weight | [1] |

Furthermore, immunohistochemical analysis of the inflamed ear tissue revealed that Telmesteine treatment significantly reduced the expression of the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α.[1]

| Experimental Model | Compound | Effect on Cytokine Expression | Reference |

| TPA-induced mouse ear edema | Telmesteine (20 µM) | Notably reduced expression of IL-1β, IL-6, and TNF-α | [1] |

Detailed Experimental Protocols

The following protocols provide a framework for the key experiments used to characterize the anti-inflammatory properties of Telmesteine.

In Vitro Nitric Oxide (NO) Inhibition Assay in RAW264.7 Cells

This protocol details the methodology for assessing the effect of Telmesteine on NO production in LPS-stimulated macrophages.

Materials:

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Telmesteine

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 2.0 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Treatment: After incubation, replace the medium with fresh medium containing various concentrations of Telmesteine (e.g., 5, 10, 15, 20 µg/mL) with or without LPS (100 ng/mL). Include a control group with LPS only and a vehicle control.

-

Incubation: Incubate the plate for another 24 hours.

-

Nitrite Measurement:

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent (equal parts of Component A and B, freshly mixed) to each supernatant sample in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 550 nm using a microplate reader.

-

-

Data Analysis: Calculate the nitrite concentration based on a sodium nitrite standard curve. Determine the percentage of NO inhibition by comparing the Telmesteine-treated groups to the LPS-only control.

In Vivo TPA-Induced Mouse Ear Edema Model

This protocol describes the induction of skin inflammation in mice and the evaluation of the anti-inflammatory effect of topically applied Telmesteine.

Materials:

-

Female BALB/c mice (5-6 weeks old)

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

Telmesteine

-

Acetone (B3395972) (vehicle)

-

6 mm biopsy punch

Procedure:

-

Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

-

Treatment Application:

-

Dissolve Telmesteine in acetone at desired concentrations (e.g., 5, 10, 20 µM).

-

Topically apply the Telmesteine solution or acetone (vehicle control) to both the inner and outer surfaces of the mouse's right ear.

-

After 30 minutes, topically apply a solution of TPA (0.008 nM in acetone) to the same ear to induce inflammation. The left ear serves as a non-inflamed control.

-

-

Sample Collection: After 6 hours of TPA application, sacrifice the mice by cervical dislocation.

-

Edema Measurement:

-

Excise both ears and take a 6 mm diameter punch from the central part of each ear.

-

Weigh the ear punches immediately. The difference in weight between the right (TPA-treated) and left (control) ear punches indicates the degree of edema.

-

-

Data Analysis: Calculate the percentage inhibition of edema for the Telmesteine-treated groups compared to the TPA-only group.

Western Blot Analysis of PI3K/Akt/NF-κB Pathway

This protocol outlines the steps for detecting the phosphorylation status of key proteins in the PI3K/Akt/NF-κB pathway in tissue or cell lysates.

Materials:

-

Cell or tissue lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-IKK, anti-IKK, anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction and Quantification: Lyse cells or homogenized tissue in RIPA buffer. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Perform densitometric analysis of the bands to quantify the relative protein expression levels. Normalize phosphorylated proteins to their total protein counterparts.

Conclusion

Telmesteine exhibits promising anti-inflammatory effects mediated through the targeted inhibition of the PI3K/Akt/NF-κB signaling pathway. This mechanism effectively reduces the production of key pro-inflammatory mediators. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of Telmesteine in inflammation-related pathologies. Future studies should focus on elucidating the precise molecular interactions of Telmesteine with the components of this pathway and expanding the investigation into other relevant inflammatory models.

References

- 1. Evaluation of the anti-inflammatory properties of telmesteine on inflammation-associated skin diseases - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01111C [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the anti-inflammatory properties of telmesteine on inflammation-associated skin diseases - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

The Effect of Telmisartan on Mucin 5AC Gene Expression: A Technical Overview

Disclaimer: Initial searches for "Telmesteine" did not yield specific results regarding its effects on mucin gene expression. However, a significant body of research exists for "Telmisartan," a structurally similar angiotensin II receptor blocker, and its impact on mucin regulation. This document will, therefore, focus on the effects of Telmisartan on mucin gene expression, specifically MUC5AC.

Executive Summary

Mucin overexpression, particularly of MUC5AC, is a key pathological feature in various respiratory diseases, contributing to airflow obstruction and recurrent infections. Telmisartan, an angiotensin II receptor blocker, has demonstrated a significant inhibitory effect on the expression of the MUC5AC gene in human bronchial epithelial cells. This technical guide synthesizes the current understanding of Telmisartan's mechanism of action on MUC5AC expression, presenting key quantitative data, detailed experimental protocols, and a visualization of the involved signaling pathway. The findings indicate that Telmisartan mitigates MUC5AC production by upregulating Suppressor of Cytokine Signaling 1 (SOCS1), which in turn inhibits the NF-κB signaling pathway. This suggests a potential therapeutic role for Telmisartan in managing mucus hypersecretory diseases.

Quantitative Data on MUC5AC Expression

The following tables summarize the quantitative effects of Telmisartan on MUC5AC protein production in lipopolysaccharide (LPS)-stimulated human bronchial epithelial cells (BEAS-2B).

Table 1: Effect of Telmisartan on LPS-Induced MUC5AC Protein Production

| Treatment Group | MUC5AC Concentration (pg/mL) | Percent Inhibition of LPS-Induced MUC5AC |

| Control (untreated) | 296.1 | N/A |

| LPS (30 µg/mL) | 789.5 | 0% |

| LPS + Telmisartan (10 µM) | 533.2 | 52.0% |

| LPS + Telmisartan (20 µM) | 426.8 | 73.6% |

Data sourced from a study on human bronchial epithelial cells (BEAS-2B) stimulated with LPS for 24 hours[1].

Experimental Protocols

This section details the methodologies used in the key experiments to determine the effect of Telmisartan on MUC5AC expression.

Cell Culture and Treatment

-

Cell Line: Human bronchial epithelial cells (BEAS-2B) were used as an in vitro model of the airway epithelium[1].

-

Culture Conditions: Cells were cultured under standard conditions (e.g., in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2).

-

Stimulation: To induce an inflammatory response and MUC5AC expression, BEAS-2B cells were challenged with lipopolysaccharide (LPS) at a concentration of 30 µg/mL[1].

-

Telmisartan Treatment: In experimental groups, cells were co-treated with Telmisartan at concentrations of 10 µM and 20 µM for 24 hours alongside LPS stimulation[1].

Measurement of MUC5AC Gene Expression (RT-qPCR)

-

RNA Extraction: Total RNA was isolated from the treated and control BEAS-2B cells using a standard RNA extraction kit.

-

Reverse Transcription: The extracted RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.

-

Quantitative PCR (qPCR): The relative expression of MUC5AC mRNA was quantified using real-time PCR with specific primers for MUC5AC and a housekeeping gene (e.g., GAPDH) for normalization. The results were analyzed using the ΔΔCt method.

Measurement of MUC5AC Protein Production (ELISA)

-

Sample Collection: The supernatant from the cultured BEAS-2B cells was collected after the 24-hour treatment period.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of secreted MUC5AC protein in the cell culture supernatant was determined using a commercially available MUC5AC ELISA kit, following the manufacturer's instructions. The absorbance was measured at a specific wavelength (e.g., 450 nm), and the MUC5AC concentration was calculated from a standard curve.

Signaling Pathway Visualization

The following diagram illustrates the signaling pathway through which Telmisartan is understood to regulate MUC5AC gene expression in response to inflammatory stimuli like LPS.

References

The Emergence of Telmesteine: A Multifaceted Approach to Mucolytic Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Telmesteine, chemically identified as (-)-3-ethyl hydrogen (R)-3,4-thiazolidinedicarboxylate, is a novel therapeutic agent with significant potential in the management of respiratory diseases characterized by mucus hypersecretion. This technical guide provides a comprehensive overview of the current understanding of Telmesteine, focusing on its core identity as a mucolytic agent. While detailed quantitative data on its direct mucolytic efficacy remains largely proprietary, this document consolidates available information on its mechanism of action, anti-inflammatory properties, and the signaling pathways it modulates. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in the discovery and development of new respiratory therapies.

Introduction

Mucus hypersecretion is a hallmark of numerous chronic respiratory conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis. The accumulation of thick, viscoelastic mucus impairs mucociliary clearance, leading to airway obstruction, recurrent infections, and a progressive decline in lung function. The therapeutic landscape for these conditions has long been dominated by classic mucolytic agents. Telmesteine represents a promising evolution in this class, offering a multi-pronged approach that extends beyond simple mucus degradation. A U.S. patent indicates that Telmesteine possesses mucolytic activity and also inhibits elastase and collagenase, suggesting its utility in treating respiratory disorders like emphysema and fibrosis.[1]

Mechanism of Action

Telmesteine's efficacy is attributed to a combination of mucolytic, anti-inflammatory, and antioxidant activities.

-

Mucolytic Action: As a thiol-containing compound, Telmesteine's primary mucolytic mechanism involves the cleavage of disulfide bonds that cross-link mucin glycoproteins. These bonds are crucial for the polymeric structure and high viscosity of mucus. By reducing these bonds, Telmesteine decreases mucus viscosity and elasticity, facilitating its removal from the airways.

-

Anti-inflammatory Properties: Chronic inflammation is a key driver of mucus hypersecretion. Telmesteine has demonstrated significant anti-inflammatory effects. It has been shown to inhibit the production and release of pro-inflammatory cytokines.[1]

-

Antioxidant Effects: Oxidative stress contributes to the pathogenesis of many respiratory diseases. Telmesteine exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting respiratory tissues from oxidative damage.[1]

-

Enzyme Inhibition: A patent has noted that Telmesteine inhibits elastase and collagenase, enzymes that can contribute to tissue damage in chronic respiratory diseases.[1]

Signaling Pathways Modulated by Telmesteine

Research into the anti-inflammatory properties of Telmesteine has elucidated its interaction with key intracellular signaling pathways. A study focusing on skin inflammation revealed that Telmesteine exerts its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB). This inhibition is achieved by blocking the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/IκB kinase (IKK) signaling cascade.

Another investigation in human bronchial epithelial cells has shown that Telmisartan, a distinct therapeutic agent, mitigates the lipopolysaccharide (LPS)-induced production of MUC5AC, a major airway mucin, through the SOCS1/NF-κB signaling axis.[2][3] This provides a relevant model for how Telmesteine's anti-inflammatory action could directly impact mucus production in the airways.

Below are diagrams illustrating these pertinent signaling pathways.

Quantitative Data

While specific quantitative data on the mucolytic activity of Telmesteine is not publicly available, data from a study on its anti-inflammatory effects in a skin inflammation model provides insight into its potency.

| Parameter | Treatment | Concentration | Result |

| NO Production | Telmesteine | 5-20 µM | Significant decrease in LPS-induced NO production in RAW264.7 cells |

| Pro-inflammatory Cytokines | Telmesteine (topical) | 5-20 µM | Significant decrease in TPA-induced IL-1β, IL-6, and TNF-α in mice |

Data summarized from a study on inflammation-associated skin diseases.

A study on the effect of Telmisartan on MUC5AC production in human bronchial epithelial cells provides a relevant quantitative model:

| Parameter | Treatment | Concentration | Result |

| MUC5AC Production | Telmisartan | 10 µM | Inhibited LPS-induced MUC5AC production from 789.5 pg/mL to 533.2 pg/mL |

| MUC5AC Production | Telmisartan | 20 µM | Inhibited LPS-induced MUC5AC production from 789.5 pg/mL to 426.8 pg/mL |

Data from a study on Telmisartan's effect on MUC5AC production.[2]

Experimental Protocols

Detailed experimental protocols for the mucolytic evaluation of Telmesteine are not available in the public domain. However, standard methodologies for assessing mucolytic agents are well-established.

In Vitro Mucolytic Activity Assay

This assay evaluates the direct effect of a compound on the viscosity and/or elasticity of mucus or a mucus simulant.

-

Materials:

-

Sputum samples from patients with muco-obstructive lung disease or a mucus simulant (e.g., porcine gastric mucin).

-

Test compound (Telmesteine) at various concentrations.

-

Positive control (e.g., N-acetylcysteine).

-

Negative control (vehicle).

-

Phosphate-buffered saline (PBS).

-

Cone-and-plate rheometer.

-

-

Procedure:

-

Sputum or mucin samples are homogenized.

-

A baseline measurement of viscoelastic properties (storage modulus G' and loss modulus G'') is taken using the rheometer.

-

The test compound, positive control, or negative control is added to the samples and incubated at 37°C.

-

Viscoelastic properties are measured at specific time points to determine the rate and extent of mucolysis.

-

Data is analyzed to determine the percentage reduction in viscosity and elasticity compared to the control.

-

Anti-inflammatory Activity in Bronchial Epithelial Cells

This protocol assesses the effect of Telmesteine on inflammatory responses in a relevant cell model.

-

Materials:

-

Human bronchial epithelial cell line (e.g., BEAS-2B).

-

Cell culture medium and supplements.

-

Lipopolysaccharide (LPS) to induce inflammation.

-

Telmesteine at various concentrations.

-

Reagents for ELISA (for cytokine measurement) and Western blotting (for protein analysis).

-

-

Procedure:

-

Human bronchial epithelial cells are cultured to confluence.

-

Cells are pre-treated with various concentrations of Telmesteine for a specified period.

-

Inflammation is induced by adding LPS to the cell culture medium.

-

After incubation, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.

-

Cell lysates are prepared to analyze the activation of signaling proteins (e.g., phosphorylation of p65 subunit of NF-κB) by Western blotting.

-

Conclusion and Future Directions

Telmesteine presents a compelling profile as a next-generation mucolytic agent. Its multifaceted mechanism of action, combining direct mucolysis with potent anti-inflammatory and antioxidant effects, addresses the complex pathophysiology of muco-obstructive respiratory diseases. The inhibition of the NF-κB signaling pathway provides a clear molecular basis for its anti-inflammatory action, which is intrinsically linked to reducing mucus hypersecretion.

While the available data strongly supports the therapeutic potential of Telmesteine, there is a clear need for the public dissemination of quantitative data from preclinical and clinical studies focused on its mucolytic efficacy. Future research should aim to:

-

Publish dose-response studies quantifying the effect of Telmesteine on the viscoelastic properties of sputum from patients with various respiratory diseases.

-

Conduct head-to-head comparative studies with existing mucolytic agents.

-

Further elucidate the interplay between its mucolytic and anti-inflammatory actions in the respiratory tract.

The continued investigation and transparent reporting of data on Telmesteine will be crucial for its successful development and integration into clinical practice, offering a new therapeutic option for patients burdened by chronic respiratory diseases.

References

- 1. WO2005037275A1 - Topical compositions comprising telmesteine for treating dermatological disorders - Google Patents [patents.google.com]

- 2. Telmisartan mitigates lipopolysaccharide (LPS)-induced production of mucin 5AC (MUC5AC) through increasing suppressor of cytokine signaling 1 (SOCS1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Telmisartan mitigates lipopolysaccharide (LPS)-induced production of mucin 5AC (MUC5AC) through increasing suppressor of cytokine signaling 1 (SOCS1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Telmesteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies conducted on Telmesteine, a compound recognized for its therapeutic potential in respiratory and inflammatory conditions. The data and protocols presented herein are derived from foundational research investigating its anti-inflammatory properties at the cellular level.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro assays performed on Telmesteine. These studies primarily focused on its effects on cell viability and nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.

Table 1: Effect of Telmesteine on the Viability of LPS-Stimulated RAW264.7 Cells

| Telmesteine Concentration (µg/mL) | Cell Viability (%) |

| 5 | No significant effect |

| 10 | No significant effect |

| 15 | No significant effect |

| 20 | No significant effect |

Data adapted from Xu et al., 2017.[1][2]

Table 2: Inhibition of Nitric Oxide (NO) Production by Telmesteine in LPS-Stimulated RAW264.7 Cells

| Treatment | Nitric Oxide (NO) Production | % Inhibition of LPS-induced NO |

| Control | Baseline | N/A |

| LPS (100 ng/mL) | Significantly Induced | 0% |

| LPS + Telmesteine (5 µg/mL) | Significantly Decreased vs. LPS | Data not specified |

| LPS + Telmesteine (10 µg/mL) | Significantly Decreased vs. LPS | Data not specified |

| LPS + Telmesteine (15 µg/mL) | Significantly Decreased vs. LPS | Data not specified |

| LPS + Telmesteine (20 µg/mL) | Significantly Decreased vs. LPS | Data not specified |

Data adapted from Xu et al., 2017, which states that Telmesteine treatment significantly decreased LPS-induced NO in RAW264.7 cells.[1][2]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to facilitate replication and further investigation.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: For experimental assays, RAW264.7 cells were seeded in appropriate culture plates and allowed to adhere. Subsequently, cells were treated with varying concentrations of Telmesteine (5, 10, 15, and 20 µg/mL) in the presence or absence of LPS (100 ng/mL) for the specified incubation period.

Cell Viability Assay

-

Assay Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure:

-

Seed RAW264.7 cells (2x10⁴ cells/well) in a 96-well plate and culture overnight.

-

Treat the cells with different concentrations of Telmesteine and/or LPS for 24 hours.

-

After incubation, add MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage relative to the control group.

-

Nitric Oxide (NO) Production Assay

-

Assay Method: Griess Reagent Assay.

-

Procedure:

-

Seed RAW264.7 cells in a culture plate and treat with Telmesteine and/or LPS as described above.

-

After the incubation period, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in a 96-well plate.

-

Incubate the mixture at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance at approximately 540 nm.

-

The concentration of nitrite (B80452) (a stable metabolite of NO) is determined by comparison with a sodium nitrite standard curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of Telmesteine's anti-inflammatory action and the general experimental workflow.

Caption: Proposed anti-inflammatory signaling pathway of Telmesteine.

Caption: General workflow for in vitro anti-inflammatory assays of Telmesteine.

References

Telmisartan's Role in Modulating Cytokine Release: A Technical Guide

Note to the Reader: The term "Telmesteine" did not yield significant results in scientific literature. This document has been prepared based on the strong evidence that the intended subject is Telmisartan (B1682998) , an angiotensin II receptor blocker (ARB) with well-documented anti-inflammatory and cytokine-modulating properties. All data and pathways described herein pertain to Telmisartan.

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Telmisartan is a potent angiotensin II type 1 receptor (AT1R) antagonist with a unique secondary mechanism as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2] This dual action endows Telmisartan with significant anti-inflammatory capabilities beyond its primary antihypertensive function.[3] It effectively modulates the release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[4][5][6] The core mechanisms involve the transrepression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB), and the inhibition of inflammatory signaling cascades like the JNK/c-Jun pathway.[3][7] This guide provides an in-depth review of the signaling pathways, quantitative effects, and experimental methodologies related to Telmisartan's impact on cytokine modulation.

Core Signaling Pathways

Telmisartan's influence on cytokine release is primarily mediated through two interconnected pathways: PPAR-γ activation and subsequent NF-κB inhibition.

PPAR-γ Dependent Pathway

As a partial agonist, Telmisartan binds to and activates PPAR-γ, a nuclear receptor that plays a critical role in regulating inflammation.[2][8] Activated PPAR-γ can interfere with the activity of pro-inflammatory transcription factors. Specifically, it has been shown to inhibit the DNA binding of NF-κB and CCAAT/enhancer-binding protein-β (C/EBPβ), which are essential for the transcription of the IL-6 gene.[3][9] This mechanism has been demonstrated in vascular smooth muscle cells (VSMCs), where the suppression of TNF-α-induced IL-6 expression by Telmisartan was reversed by the PPAR-γ antagonist GW9662.[3][10]

Caption: PPAR-γ dependent inhibition of IL-6 production by Telmisartan.

NF-κB Signaling Pathway

Telmisartan can inhibit NF-κB activation through both PPAR-γ dependent and independent mechanisms.[11] In the canonical pathway, inflammatory stimuli like TNF-α or lipopolysaccharide (LPS) lead to the degradation of IκB-α, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5] Telmisartan has been shown to attenuate this process.[11] Studies in vascular endothelial cells demonstrated a dose-dependent suppression of TNF-α-induced NF-κB activation, which notably was not reversed by a PPAR-γ antagonist, suggesting a direct inhibitory effect or a PPAR-γ-independent pathway.[11] Further research indicates Telmisartan can suppress the TLR4/MyD88/NF-κB signaling axis, a key pathway in the innate immune response.[5][12]

Caption: Telmisartan's inhibition of the TLR4/MyD88/NF-κB signaling pathway.

Quantitative Data on Cytokine Modulation

The following tables summarize the quantitative effects of Telmisartan on cytokine expression across various experimental models.

Table 1: In Vitro Studies

| Cell Type | Stimulus | Cytokine | Telmisartan Conc. | Effect | Reference |

| Vascular Smooth Muscle Cells (Rat) | TNF-α (10 ng/ml) | IL-6 mRNA | 10 µmol/L | ~30% reduction | [3] |

| Vascular Smooth Muscle Cells (Rat) | TNF-α | IL-6 Protein | 20 µmol/L | ~40% reduction | [3] |

| Human Monocytes | LPS (50 ng/ml) | TNF-α, IL-1β, IL-6 | 1-10 µmol/L | Dose-dependent reduction | [13] |

| T-Lymphocytes (Human) | In vitro activation | IL-6 mRNA | N/A | 73.5% inhibition | [14] |

| T-Lymphocytes (Human) | In vitro activation | TNF-α mRNA | N/A | 50.0% inhibition | [14] |

| T-Lymphocytes (Human) | In vitro activation | IL-6 Protein | N/A | 47.9% inhibition | [14] |

| T-Lymphocytes (Human) | In vitro activation | TNF-α Protein | N/A | 21.1% inhibition | [14] |

| RAW264.7 Macrophages | LPS | TNF-α mRNA | 5 µmol/L | Significant suppression | [8] |

Table 2: In Vivo & Ex Vivo Studies

| Model | Stimulus | Cytokine | Telmisartan Dose | Effect | Reference |

| TNF-α-infused Mice | TNF-α | Serum IL-6 | N/A | Attenuated serum IL-6 levels | [10] |

| Rat Aorta (ex vivo) | TNF-α | IL-6 Production | N/A | Attenuated IL-6 production | [10] |

| DSS-induced Colitis (Mice) | Dextran (B179266) Sulphate Sodium | TNF-α, IL-1β, IL-6 mRNA | N/A | Significant suppression | [6] |

| EAM (Rats) | Porcine Cardiac Myosin | IL-6, IL-1β, TNF-α mRNA | 10 mg/kg/day | Significant suppression | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols derived from the cited literature.

In Vitro Cytokine Release Assay (Human Monocytes)

This protocol describes a typical experiment to measure the effect of Telmisartan on LPS-induced cytokine release.

-

Cell Isolation and Culture:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Purify monocytes using CD14 magnetic beads.

-

Culture monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

-

Telmisartan Pre-incubation:

-

Plate monocytes at a density of 1x10^6 cells/well.

-

Pre-incubate cells for 2 hours with varying concentrations of Telmisartan (e.g., 0, 1, 5, 10 µmol/L). A vehicle control (e.g., DMSO) should be used.

-

-

LPS Stimulation:

-

Stimulate the monocytes with lipopolysaccharide (LPS) from E. coli at a final concentration of 50 ng/ml.

-

Incubate for a specified period (e.g., 4 hours for protein analysis, 2 hours for mRNA analysis).

-

-

Cytokine Measurement:

-

ELISA (Protein): Centrifuge the plates and collect the supernatant. Quantify the concentration of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

qPCR (mRNA): Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit). Synthesize cDNA via reverse transcription. Perform quantitative real-time PCR (qPCR) using primers specific for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH) for normalization.[13]

-

Caption: Typical experimental workflow for in vitro cytokine analysis.

Western Blot for NF-κB Activation

This protocol is used to assess the nuclear translocation of NF-κB p65, a hallmark of its activation.

-

Cell Treatment: Treat cells (e.g., vascular endothelial cells) with Telmisartan followed by TNF-α as described above.[11]

-

Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate nuclear and cytoplasmic proteins using a specialized extraction kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents).

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein from each fraction on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Use loading controls like Lamin B1 (nuclear) and GAPDH (cytoplasmic) to ensure proper fractionation and equal loading.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 indicates activation, which is expected to be attenuated by Telmisartan.

Conclusion

Telmisartan demonstrates robust and multifaceted anti-inflammatory activity by modulating cytokine release through distinct signaling pathways. Its ability to act as a PPAR-γ agonist provides a mechanism for suppressing cytokine gene transcription by interfering with key transcription factors like NF-κB. Quantitative data from a range of in vitro and in vivo models consistently show that Telmisartan significantly reduces the expression and release of major pro-inflammatory cytokines, including TNF-α and IL-6. These pleiotropic effects, which are independent of its primary AT1R blockade, position Telmisartan as a compound of significant interest for therapeutic strategies targeting chronic inflammatory conditions. For drug development professionals, the dual-action profile of Telmisartan offers a compelling blueprint for designing novel anti-inflammatory agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Effects of telmisartan therapy on interleukin-6 and tumor necrosis factor-alpha levels: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Telmisartan mediates anti-inflammatory and not cognitive function through PPAR-γ agonism via SARM and MyD88 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Telmisartan treatment targets inflammatory cytokines to suppress the pathogenesis of acute colitis induced by dextran sulphate sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Telmisartan directly ameliorates the neuronal inflammatory response to IL-1β partly through the JNK/c-Jun and NADPH oxidase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. ahajournals.org [ahajournals.org]